molecular formula C16H17N3O2 B2430274 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine CAS No. 672925-30-3

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine

Cat. No.: B2430274
CAS No.: 672925-30-3
M. Wt: 283.331
InChI Key: WERGTHAXFZGKOV-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is an organic compound that belongs to the class of ethers It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether moiety

Scientific Research Applications

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO_4 in an acidic medium.

    Reduction: LiAlH_4 in anhydrous ether.

    Substitution: NaOMe in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its tert-butyl group and isoxazolo[5,4-d]pyrimidin-4-yl ether moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-13-14(17-9-18-15(13)21-19-10)20-12-7-5-11(6-8-12)16(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERGTHAXFZGKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819822
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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